2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide is a synthetic acetamide derivative featuring a 2,3-dihydrobenzo[1,4]dioxin scaffold, a cyclopropyl group, and an amino-acetamide backbone.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-8-13(17)16(11-4-5-11)9-10-2-1-3-12-14(10)19-7-6-18-12/h1-3,11H,4-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNRWZGVAXSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C3C(=CC=C2)OCCO3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amide Coupling
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 8.93 | 72 | 98.5 |
| THF | 7.58 | 64 | 97.2 |
| Acetonitrile | 37.5 | 41 | 89.8 |
Polar aprotic solvents like dichloromethane (DCM) enhance carbodiimide activation, while elevated temperatures (>40°C) promote epimerization at the cyclopropane ring.
Catalytic System Innovations
Palladium nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ substrates enable catalyst recycling in Miyaura–Suzuki couplings. After five cycles, residual activity remains >90%, reducing production costs by 34% compared to homogeneous catalysts.
Analytical Characterization Protocols
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the distorted boat conformation of the benzodioxin ring, with a dihedral angle of 54.8° between the acetamide and cyclopropane planes. Hydrogen-bonding interactions (N–H···O=C) stabilize the lattice, yielding a melting point of 162–164°C.
Applications in Drug Discovery
The compound serves as a key intermediate in developing α₂C-adrenergic receptor antagonists. Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups on the benzodioxin ring enhance binding affinity (Kᵢ = 12 nM vs. 89 nM for unsubstituted analogs).
Critical Comparison of Synthetic Methods
| Parameter | Nucleophilic Route | Ugi-4CR Route |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 42% | 58% |
| Purity | >98% | 95% |
| Scalability | Pilot-plant viable | Lab-scale only |
The Ugi-4CR approach offers step economy but faces challenges in controlling diastereomer formation during imine cyclization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of specific kinases. Kinases are enzymes that play a vital role in cell signaling and regulation. For instance, compounds similar to 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide have been studied for their ability to inhibit mammalian Ste20-like kinase 1 (MST1), which is implicated in various diseases, including cancer and metabolic disorders .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. The inhibition of MST1 can lead to reduced tumor growth and improved responses to other therapeutic agents. Studies have shown that compounds targeting MST1 can enhance the efficacy of existing cancer treatments by modulating apoptotic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Toxicological Studies
Safety assessments are critical for any new pharmaceutical agent. Preliminary studies indicate that 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide exhibits low toxicity in vitro and in vivo models. Further toxicological evaluations are necessary to establish safety profiles before clinical trials can commence.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs with 2,3-Dihydrobenzo[1,4]dioxin Moieties
Table 1: Key Benzodioxin-Containing Compounds
Key Observations:
- Core Structure Differences: The target compound’s acetamide backbone distinguishes it from thiazolidinones (e.g., 9l) and carbamates (e.g., 5f). Thiazolidinones exhibit higher thermal stability (melting points >170°C) due to their rigid heterocyclic cores, whereas the target compound’s lack of reported melting points suggests poorer crystallinity or stability .
- Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains in analogs like 5f . However, the benzodioxin moiety’s substitution position (5-ylmethyl vs. 6-ylmethyl in 9l and 5f) could influence electronic properties and binding interactions.
Functional Analogs: Amides and Therapeutic Potential
Table 2: Acetamide-Based Compounds with Varied Substituents
Key Observations:
- Therapeutic Links : While the target compound lacks explicit activity data, structurally related 2,3-dihydrobenzo[1,4]oxazine derivatives (e.g., PI3K inhibitors in ) suggest benzodioxin-containing compounds may target kinase pathways. The acetamide group could modulate selectivity or potency compared to oxazine-based inhibitors .
Biological Activity
2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide
- CAS Number : 1353955-79-9
- Molecular Formula : C17H24N2O3
- Molecular Weight : 262.308 g/mol
Research indicates that compounds similar to 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide may exhibit anticancer properties by inhibiting key cellular pathways involved in tumor growth and survival. Some studies have suggested that these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
In Vitro Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The following table summarizes some findings related to the compound's biological activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast Cancer) | 0.67 | |
| PC-3 (Prostate Cancer) | 0.80 | |
| HCT-116 (Colon Cancer) | 0.87 |
These results indicate that the compound exhibits potent inhibitory effects on multiple cancer cell lines, suggesting its potential as an anticancer agent.
Mechanistic Insights
The compound's mechanism of action may involve the inhibition of specific kinases associated with cancer progression. For instance, studies have shown that similar compounds can effectively inhibit EGFR and Src pathways, leading to reduced tumor growth rates in various models.
Case Studies
A notable study focused on the synthesis and evaluation of derivatives of 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide demonstrated promising results in terms of anticancer efficacy. In this study, several derivatives were synthesized and tested against a panel of cancer cell lines, revealing significant cytotoxic effects comparable to established chemotherapeutic agents like cisplatin .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide, and how can yields be optimized?
Methodological Answer : The synthesis typically involves coupling the benzo[1,4]dioxane core with cyclopropylamine and acetamide derivatives. Key steps include:
- Intermediate Preparation : Start with (2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS: 17253-11-1) as a precursor for functionalization .
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the amino-cyclopropyl group to the acetamide moiety.
- Yield Optimization : Employ high-resolution chromatography (HPLC ≥98% purity) to isolate intermediates and monitor reaction progress . Adjust reaction time (12-24 hrs) and temperature (0°C to room temperature) to minimize side products.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and benzo[1,4]dioxin aromatic signals (δ 6.5–7.2 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak (expected [M+H] ~350–400 Da) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and NH bending (~1550 cm) .
Q. How should researchers assess the compound’s stability under laboratory conditions?
Methodological Answer :
- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the cyclopropane ring .
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis products (e.g., free amine or acetic acid derivatives) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, given structural similarities to BCR-ABL inhibitors?
Methodological Answer :
- Kinase Assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant BCR-ABL or related tyrosine kinases.
- Control Compounds : Compare with imatinib or dasatinib to benchmark potency .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropane substituent?
Methodological Answer :
- Analog Synthesis : Replace cyclopropylamine with other amines (e.g., ethyl, isopropyl) and test binding affinity.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the cyclopropane group and kinase hydrophobic pockets .
- Data Analysis : Correlate IC values with substituent size/logP to identify steric/electronic effects .
Q. How should conflicting IC50_{50}50 values across assay platforms be resolved?
Methodological Answer :
- Standardize Conditions : Ensure consistent ATP concentrations (e.g., 1 mM) and pH (7.4) .
- Orthogonal Assays : Validate results using radioactive P-ATP incorporation assays or surface plasmon resonance (SPR) for direct binding measurements .
- Statistical Analysis : Apply ANOVA or t-tests to compare replicates across platforms (n ≥ 3) .
Q. What in silico strategies predict pharmacokinetic properties like blood-brain barrier (BBB) penetration?
Methodological Answer :
- Software Tools : Use SwissADME or QikProp to calculate descriptors (e.g., topological polar surface area <90 Ų favors BBB penetration) .
- Molecular Dynamics : Simulate membrane permeability with CHARMM-GUI lipid bilayers .
Q. Which cytotoxicity assays are recommended for primary cell line screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
